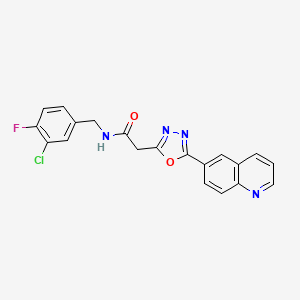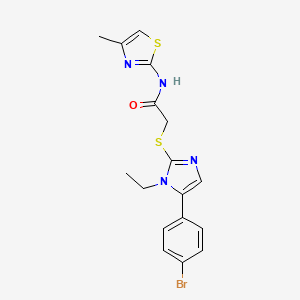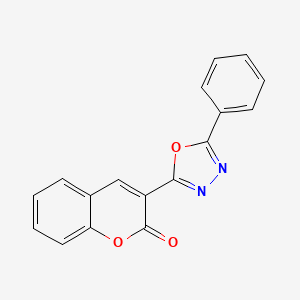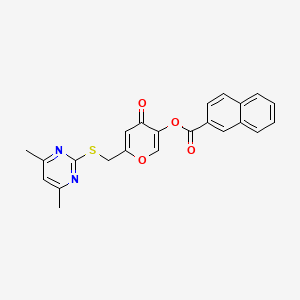![molecular formula C5H12Cl2N2 B2582603 2,3-Diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 959680-36-5](/img/structure/B2582603.png)
2,3-Diazabicyclo[2.2.1]heptane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diazabicyclo[2.2.1]heptane dihydrochloride is a chemical compound with the CAS Number: 959680-36-5 . It has a molecular weight of 171.07 . The compound is a white powder and is stable relative to 2,3-diazabicyclo[2.2.1]heptane (free hydrazine) .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . Three prostaglandin endoperoxide analogs that possess the 2,3-diazabicyclo[2.2.1]heptane skeleton were synthesized and evaluated for activity in human platelets and in the rat fundus .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2.2ClH/c1-2-5-3-4(1)6-7-5;;/h4-7H,1-3H2;2*1H . The crystal and molecular structure of an iron carbonyl adduct of 2,3-diazabicyclo[2.2.1]hept-2-ene, a related compound, has been determined by a single-crystal X-ray analysis .Physical And Chemical Properties Analysis
The compound is a white powder . It is soluble in DMSO and MeOH, and soluble in DCE at 70°C . The free hydrazine form of the compound is soluble in most organic solvents (Et2O, C6H6, MeOH, CHCl3) .科学的研究の応用
Antineoplastic Activity
The derivative 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane has shown remarkable antineoplastic (anti-cancer) activity against various tumor systems, including lymphocytic leukemia, colon cancer, mammary cancer, and carcinosarcoma in animal models. Its promising anticancer activity led to the development of procedures for obtaining other anion derivatives for comparative biological evaluation, with the dihydrogen dimaleate derivative highlighted for its suitability (Pettit, G., Gieschen, D. P., & Pettit, W., 1979).
Medicinal Chemistry and Pharmaceutical Research
The rigid piperazine homologue, 2,5-diazabicyclo[2.2.1]heptane (DBH), finds extensive application in medicinal chemistry and pharmaceutical research. A practical synthesis providing ready access to DBH on a gram scale has been developed, featuring a Staudinger reduction of an azide to facilitate transannular cyclisation (Beinat, C., Banister, S., McErlean, C., & Kassiou, M., 2013).
Neuronal Nicotinic Acetylcholine Receptor Selective Agonists
A series of 3,6-diazabicyclo[3.2.0]heptanes synthesized and evaluated for their binding affinity and agonist activity at the alpha4beta2 neuronal nicotinic acetylcholine receptor (nAChR) subtype demonstrated that small substituents on the pyridine ring led to increased binding affinities and improved functional activities. These findings could have implications for the development of new treatments for neurological conditions (Ji, Jianguo et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Mode of Action
It’s known that the compound is involved in an epimerization–lactamization cascade reaction . This suggests that it may interact with its targets through a series of chemical transformations, leading to changes in the targets’ structure and function.
Biochemical Pathways
The compound is synthesized through an epimerization–lactamization cascade reaction , which suggests it may affect pathways related to these chemical processes. The downstream effects of these pathway alterations are currently unknown and require further investigation.
特性
IUPAC Name |
2,3-diazabicyclo[2.2.1]heptane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c1-2-5-3-4(1)6-7-5;;/h4-7H,1-3H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUVRRCAGMFDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)



![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2582530.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide](/img/structure/B2582531.png)
![3-(1-(2,3,4-trifluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582533.png)
![ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2582536.png)
![(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2582539.png)

